(S)-Vanol

Description

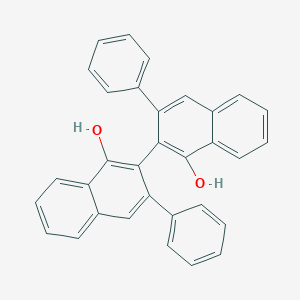

Structure

3D Structure

Properties

IUPAC Name |

2-(1-hydroxy-3-phenylnaphthalen-2-yl)-3-phenylnaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O2/c33-31-25-17-9-7-15-23(25)19-27(21-11-3-1-4-12-21)29(31)30-28(22-13-5-2-6-14-22)20-24-16-8-10-18-26(24)32(30)34/h1-20,33-34H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTDVKKGYBULHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C=C4C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147702-14-5, 147702-13-4 | |

| Record name | (S)-Vanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-VANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Vanol: Structure, Properties, and Applications in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chiral ligand (S)-Vanol, detailing its structure, physicochemical properties, and its significant applications in asymmetric synthesis. Particular emphasis is placed on its role in the catalytic enantioselective reactions crucial for the synthesis of complex, biologically active molecules.

This compound: Structure and Core Properties

This compound, with the IUPAC name (S)-3,3'-Diphenyl-[2,2'-binaphthalene]-1,1'-diol, is a C₂-symmetric chiral ligand. Its structure is characterized by a binaphthyl backbone with phenyl groups at the 3 and 3' positions, creating a sterically hindered and well-defined chiral environment. This unique architecture is pivotal to its efficacy in inducing high stereoselectivity in a variety of chemical transformations.

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₃₂H₂₂O₂ |

| Molecular Weight | 438.52 g/mol [1][2][3] |

| CAS Number | 147702-14-5[1][2][3] |

| Appearance | White to pale yellow powder[1] |

| Melting Point | 199-203 °C[1][2] |

| Boiling Point | 580.1 ± 50.0 °C (Predicted)[1] |

| Optical Rotation | [α]²⁰/D -314° (c = 1 in chloroform)[1][2] |

| Solubility | Soluble in THF and chloroform. |

| pKa | 7.71 ± 0.50 (Predicted)[1] |

Applications in Asymmetric Catalysis

This compound has established itself as a privileged ligand in the field of asymmetric catalysis, facilitating a range of enantioselective reactions. Its vaulted biaryl structure effectively shields one face of the coordinated substrate, directing the approach of the reagent to the opposite face and thereby controlling the stereochemical outcome of the reaction. Key applications include:

-

Asymmetric Aziridination: this compound, in combination with a Lewis acid such as a borate, catalyzes the reaction between imines and diazo compounds to produce chiral aziridines with high enantioselectivity.[2][4] These aziridines are valuable synthetic intermediates for the preparation of chiral amines and other nitrogen-containing compounds.

-

Asymmetric Diels-Alder Reactions: The use of this compound-metal complexes as catalysts in Diels-Alder reactions allows for the enantioselective formation of cyclic and bicyclic systems. This is of particular importance in the synthesis of natural products and complex pharmaceutical agents.

-

Asymmetric Imine Aldol Reactions: this compound-based catalysts have been successfully employed in the asymmetric aldol reaction of imines, providing a direct route to chiral β-amino carbonyl compounds, which are key structural motifs in many biologically active molecules.

The general workflow for employing this compound in an asymmetric reaction is depicted in the following diagram.

Caption: General workflow for an this compound catalyzed asymmetric reaction.

Experimental Protocols

Providing detailed, step-by-step protocols is crucial for the reproducibility of synthetic procedures. Below is a representative experimental protocol for an asymmetric aziridination reaction using an this compound-derived catalyst. This protocol is a composite based on general procedures found in the literature and should be adapted and optimized for specific substrates.

Representative Protocol: Asymmetric Aziridination of an Imine

Materials:

-

This compound

-

Triphenylborate

-

Imine (e.g., N-benzylidene-aniline)

-

Ethyl diazoacetate (EDA)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Catalyst Preparation:

-

In a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.1 mmol).

-

Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved.

-

To this solution, add triphenylborate (0.1 mmol).

-

The mixture is stirred at room temperature for 1 hour to allow for the in-situ formation of the chiral borate catalyst.

-

-

Aziridination Reaction:

-

In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the imine (1.0 mmol) in anhydrous dichloromethane (5 mL).

-

Cool the imine solution to 0 °C in an ice bath.

-

To the cooled imine solution, add the freshly prepared catalyst solution via a cannula.

-

Stir the reaction mixture at 0 °C for 15 minutes.

-

Slowly add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous dichloromethane (2 mL) to the reaction mixture over a period of 1 hour using a syringe pump.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time may vary depending on the specific imine used.

-

-

Work-up and Purification:

-

Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral aziridine.

-

-

Characterization:

-

The structure of the purified aziridine should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

-

The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

-

Relevance to Drug Development and Signaling Pathways

The ability of this compound to facilitate the synthesis of enantiomerically pure compounds is of paramount importance in drug development. The biological activity of a chiral molecule is often associated with a single enantiomer, while the other may be inactive or even exert toxic effects. Therefore, asymmetric synthesis is a critical tool for the development of safe and effective pharmaceuticals.

While this compound itself is not known to directly target specific signaling pathways, the chiral molecules synthesized using this ligand can be designed to interact with a wide range of biological targets. For instance, chiral amines and their derivatives are common pharmacophores in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.

A relevant example of a signaling pathway that could be modulated by molecules synthesized using this compound-catalyzed reactions is the Acid-Sensing Ion Channel 3 (ASIC3) signaling pathway . ASIC3 is a neuronal ion channel that plays a significant role in pain perception and inflammation.[1][5] Inhibitors of ASIC3 are therefore of great interest as potential analgesic and anti-inflammatory drugs. The development of chiral small molecule inhibitors could be achieved through asymmetric synthesis, where this compound could play a crucial role in establishing the desired stereochemistry for optimal target engagement.

The following diagram illustrates a simplified representation of the ASIC3 signaling pathway in a nociceptive neuron.

Caption: Simplified diagram of the ASIC3 signaling pathway in pain perception.

Conclusion

This compound is a powerful and versatile chiral ligand that has significantly contributed to the advancement of asymmetric catalysis. Its well-defined and sterically demanding structure enables the synthesis of a wide array of chiral molecules with high enantiopurity. For researchers in drug development, this compound represents a key tool for accessing novel, enantiomerically pure compounds that can be used to probe and modulate biological pathways, ultimately leading to the discovery of new therapeutic agents. The continued exploration of this compound and its derivatives in asymmetric synthesis will undoubtedly unlock new possibilities in the creation of complex and valuable molecules.

References

- 1. Acid-sensing ion channel 3 decreases phosphorylation of extracellular signal-regulated kinases and induces synoviocyte cell death by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel [frontiersin.org]

- 3. Asic3 acid-sensing ion channel 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. ASIC3, a sensor of acidic and primary inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

The Enantioselective Synthesis of (S)-Vanol: A Technical Guide

Introduction

(S)-Vanol, a prominent member of the "vaulted" biaryl (VAPOL/VANOL) family of ligands, stands as a cornerstone in modern asymmetric catalysis. Its unique C2-symmetric structure, characterized by a deep and well-defined chiral pocket, has proven highly effective in a diverse array of stereoselective transformations. This technical guide provides an in-depth exploration of the synthetic routes to enantiopure this compound, with a focus on practical experimental protocols, quantitative data, and the underlying chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who seek a comprehensive understanding of the preparation of this valuable chiral ligand.

Synthetic Strategy Overview

The synthesis of this compound can be broadly divided into three key stages:

-

Synthesis of the Racemic Vanol Scaffold : This typically involves the preparation of a substituted naphthol precursor followed by an oxidative coupling reaction to form the biaryl backbone.

-

Resolution of the Racemic Mixture : As the initial synthesis yields a racemic mixture of (R)- and this compound, a resolution step is crucial to isolate the desired (S)-enantiomer.

-

Deracemization (Alternative Route) : An alternative to classical resolution is a deracemization process, which can theoretically convert the entire racemic mixture into the desired enantiomer.

This guide will detail established protocols for each of these stages, providing a clear pathway to the target molecule.

I. Synthesis of Racemic Vanol

The most common approach to racemic Vanol involves the synthesis of a 3-phenyl-1-naphthol intermediate, followed by an oxidative dimerization.

A. Synthesis of 3-Phenyl-1-naphthol (Intermediate)

A succinct and efficient method for the synthesis of 3-phenyl-1-naphthol proceeds via a dienone-phenol rearrangement.[1]

Experimental Protocol: Dienone-Phenol Rearrangement

-

Reaction: The in-situ generation of a 4-aryl-1-tetralenone from 4-chloro-1-naphthol and benzene in the presence of aluminum chloride (AlCl₃) triggers a dienone-phenol rearrangement to yield 3-phenyl-1-naphthol.[1]

-

Procedure: To a solution of 4-chloro-1-naphthol in benzene, aluminum chloride is added portion-wise at a controlled temperature. The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

B. Oxidative Coupling of 3-Phenyl-1-naphthol

The dimerization of 3-phenyl-1-naphthol to form racemic Vanol is achieved through an oxidative coupling reaction, commonly mediated by a ferric chloride (FeCl₃) oxidant.[2]

Experimental Protocol: Oxidative Coupling

-

Materials: 3-phenyl-1-naphthol, anhydrous ferric chloride (FeCl₃), anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve 3-phenyl-1-naphthol (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

To this stirring solution, add anhydrous FeCl₃ (2.0 eq) portion-wise.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield racemic Vanol.[2]

-

Quantitative Data for Racemic Vanol Synthesis

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Dienone-Phenol Rearrangement | 4-chloro-1-naphthol, Benzene, AlCl₃ | High |

| 2 | Oxidative Coupling | 3-phenyl-1-naphthol, FeCl₃ | Good to High |

II. Resolution of Racemic Vanol

The separation of the this compound enantiomer from the racemic mixture can be effectively achieved by classical resolution using a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization.

A. Diastereomeric Salt Formation and Crystallization

A modern approach utilizes a strongly basic chiral amidine, derived from dehydroabietic acid, as the resolving agent. This forms diastereomeric salts with the weakly acidic phenolic groups of Vanol.[3][4]

Experimental Protocol: Chiral Resolution

-

Materials: Racemic Vanol, chiral amidine resolving agent, suitable solvent (e.g., methanol, chloroform).

-

Procedure:

-

Equimolar amounts of racemic Vanol and the chiral amidine resolving agent are dissolved in a minimal amount of a suitable solvent with heating.[3]

-

The solution is allowed to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

-

The crystalline salt is collected by filtration.

-

The enantiomerically enriched Vanol is recovered from the salt by treatment with an acid.

-

The enantiomeric excess (ee) of the resulting this compound is determined by chiral High-Performance Liquid Chromatography (HPLC).

-

Quantitative Data for Resolution

| Step | Method | Resolving Agent | Outcome |

| 3 | Diastereomeric Salt Crystallization | Chiral Amidine | Enantiopure this compound in high yield after one crystallization[3] |

III. Deracemization of Vanol (Alternative Route)

An elegant alternative to classical resolution is the deracemization of racemic Vanol, which has been successfully achieved using a copper-mediated process in the presence of a chiral ligand.

A. Copper-Catalyzed Deracemization

This method utilizes a copper(I) source and the chiral ligand (-)-sparteine. The active copper(II) species is generated in situ.[5]

Experimental Protocol: Deracemization

-

Materials: Racemic Vanol, copper(I) chloride (CuCl), (-)-sparteine, suitable solvent.

-

Procedure:

-

A solution of CuCl and (-)-sparteine in a suitable solvent is stirred in the presence of air to generate the active copper(II) species.[5]

-

Racemic Vanol is added to this solution.

-

The reaction mixture is stirred at a specific temperature for a set period.

-

The reaction is quenched, and the product is extracted and purified.

-

This procedure has been shown to produce this compound with greater than 99% ee.[5]

-

Quantitative Data for Deracemization

| Method | Catalyst System | Enantiomeric Excess (ee) | Yield |

| Copper-Mediated Deracemization | CuCl / (-)-sparteine | >99% | Good recovery[5] |

Visualization of Synthetic Pathways

Logical Flow of this compound Synthesis

Caption: Overall workflow for the synthesis of this compound.

Key Reaction Mechanisms

Dienone-Phenol Rearrangement Signaling Pathway

Caption: Key steps in the Dienone-Phenol rearrangement.

Oxidative Coupling Mechanism

Caption: Simplified mechanism of oxidative coupling.

Conclusion

The synthesis of this compound is a well-established yet continually refined area of organic chemistry. The routes presented in this guide, from the construction of the racemic scaffold to its resolution or deracemization, offer reliable and scalable methods for obtaining this highly valuable chiral ligand. The choice of a specific synthetic pathway will depend on factors such as scale, cost of reagents, and available equipment. With the detailed protocols and quantitative data provided, researchers and professionals are well-equipped to successfully synthesize this compound for their applications in asymmetric catalysis and beyond.

References

- 1. Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03546K [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. [PDF] Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents | Semantic Scholar [semanticscholar.org]

- 4. Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

(S)-Vanol: A Technical Guide to a Privileged Chiral Ligand

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Vanol is a highly effective and versatile chiral ligand employed in a variety of asymmetric catalytic transformations. Its unique "vaulted" biaryl structure provides a well-defined and sterically hindered chiral environment, enabling high levels of enantioselectivity in reactions such as aziridinations, Diels-Alder cycloadditions, and imine aldol reactions. This technical guide provides an in-depth overview of this compound, including its fundamental properties, detailed experimental protocols for its key applications, and a visualization of the proposed catalytic cycle for the asymmetric aziridination reaction.

Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential information for its handling and application in synthesis.

| Property | Value | Reference |

| CAS Number | 147702-14-5 | |

| Molecular Weight | 438.52 g/mol | |

| Appearance | White to pale yellow powder | |

| Melting Point | 199-203 °C | |

| Optical Activity | [α]20/D -314°, c = 1 in chloroform | |

| Synonyms | (S)-3,3′-Diphenyl-2,2′-bi(1-naphthalol), (S)-3,3′-Diphenyl-2,2′-bi-(1-naphthol) |

Asymmetric Catalysis with this compound

This compound has proven to be an excellent ligand in several types of catalytic asymmetric reactions. Its effectiveness stems from its ability to form well-defined chiral catalysts that can effectively discriminate between enantiotopic faces of prochiral substrates.

Catalytic Asymmetric Aziridination

One of the most well-documented applications of this compound is in the catalytic asymmetric aziridination of imines with diazo compounds. The active catalyst is typically generated in situ from this compound and a boron source, such as triphenylborate. This reaction is highly valued for its ability to produce enantioenriched aziridines, which are versatile building blocks in organic synthesis.

The proposed mechanism for the this compound-catalyzed asymmetric aziridination involves the formation of a chiral borate complex. This complex then activates the imine towards nucleophilic attack by the diazo compound, leading to the formation of the aziridine product with high enantioselectivity.

The following protocol is a representative example for the this compound-catalyzed asymmetric aziridination of an imine with ethyl diazoacetate.[1][2]

Catalyst Preparation (in situ):

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (0.10 mmol) and triphenylborate (0.30 mmol).

-

Add anhydrous dichloromethane (2 mL).

-

Heat the mixture to 55 °C for 1 hour.

-

Remove the solvent and other volatile components under high vacuum (e.g., 0.5 mmHg) while maintaining the temperature at 55 °C for 30 minutes. The resulting catalyst is typically a white to pale-yellow semi-solid.

Aziridination Reaction:

-

Dissolve the pre-formed catalyst in anhydrous dichloromethane (to achieve a 0.5 M concentration with respect to the imine).

-

Add the imine (1.0 equiv) to the catalyst solution at room temperature (25 °C).

-

Add ethyl diazoacetate (1.1 equiv) to the reaction mixture.

-

Stir the reaction at 25 °C for 24 hours, monitoring the progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, quench the reaction (e.g., with a few drops of water or saturated aqueous NH4Cl).

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess of the product can be determined by chiral HPLC analysis.

| Reactant/Reagent | Molar Ratio | Notes |

| This compound | 0.1 | Chiral Ligand |

| Triphenylborate | 0.3 | Boron Source |

| Imine | 1.0 | Substrate |

| Ethyl Diazoacetate | 1.1 | Reagent |

| Dichloromethane | - | Anhydrous Solvent |

Catalytic Asymmetric Diels-Alder Reaction

This compound has also been successfully employed as a chiral ligand in asymmetric Diels-Alder reactions, facilitating the enantioselective formation of six-membered rings. The catalyst, typically an this compound-metal complex, acts as a chiral Lewis acid to activate the dienophile towards cycloaddition.

Note: Detailed experimental protocols for this compound catalyzed Diels-Alder reactions are less commonly reported in the provided search results compared to aziridination. The general procedure involves the formation of a chiral Lewis acid catalyst from this compound and a suitable metal salt (e.g., a copper(II) or aluminum(III) salt) followed by the addition of the diene and dienophile.

Catalytic Asymmetric Imine Aldol Reaction

The application of this compound extends to asymmetric imine aldol reactions, providing a route to enantioenriched β-amino carbonyl compounds. Similar to the other transformations, a chiral catalyst derived from this compound is employed to control the stereochemical outcome of the reaction between an enolate and an imine.

Note: Specific, detailed experimental protocols for this compound catalyzed imine aldol reactions were not prominently available in the provided search results. The general approach involves the generation of a chiral catalyst, which then mediates the reaction between a pre-formed enolate (or an in situ generated one) and an imine.

Conclusion

This compound stands out as a powerful and reliable chiral ligand for a range of important asymmetric catalytic transformations. Its rigid, "vaulted" structure is key to its success in inducing high levels of enantioselectivity. The detailed protocol for asymmetric aziridination provided herein serves as a practical guide for researchers looking to employ this versatile ligand in their synthetic endeavors. Further exploration of its applications in Diels-Alder and aldol-type reactions is a promising area for future research and development.

References

The Core Mechanism of Vanol Ligands in Asymmetric Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanol (Vaulted Biaryl Naphthol) ligands, a class of C2-symmetric biaryl compounds, have emerged as powerful tools in the field of asymmetric catalysis. Their unique vaulted architecture creates a well-defined and sterically hindered chiral environment, enabling high levels of enantioselectivity in a wide range of chemical transformations. This technical guide delves into the core mechanisms of action of Vanol ligands, focusing on their application as both chiral Brønsted acids and as components of chiral Lewis acid complexes. We will explore the formation of the active catalytic species, the proposed catalytic cycles for key reactions, and provide detailed experimental protocols and quantitative data to support the discussion.

Vanol-Boroxinate Catalysts: In-Situ Generated Chiral Brønsted Acids

A prominent application of Vanol ligands is in the formation of chiral boroxinate catalysts, which function as potent Brønsted acids. These catalysts are typically generated in situ from the Vanol ligand and a boron source, such as triphenyl borate B(OPh)₃.

Formation of the Active Catalyst

The active catalytic species is a chiral polyborate anion, specifically a boroxinate, which is assembled in the presence of a basic substrate, often an imine.[1][2] The imine acts as a Brønsted base, facilitating the reaction between the Vanol ligand and the boron reagent. Spectroscopic studies, including ¹H and ¹¹B NMR, along with mass spectral analysis, suggest the formation of a complex involving one molecule of the Vanol ligand and two boron atoms, which has been proposed to be a linear pyroborate structure.[3] This pyroborate is a precatalyst to the active boroxinate catalyst.[1] The overall process can be envisioned as the substrate-mediated assembly of the chiral catalyst.

dot

Caption: In-situ formation of the active Vanol-boroxinate catalyst.

Mechanism of Asymmetric Aziridination

The Vanol-boroxinate catalyzed asymmetric aziridination of imines with diazo compounds is a well-studied example that showcases the mechanism of action. The reaction is believed to proceed through the following key steps:

-

Protonation of the Imine: The chiral boroxinate anion acts as a Brønsted acid, protonating the imine to form a chiral ion pair with the iminium ion.[1][2] This activation increases the electrophilicity of the imine carbon.

-

Nucleophilic Attack: The nucleophilic diazo compound attacks the activated iminium ion. The chiral environment created by the Vanol ligand directs this attack to one face of the iminium ion, thus establishing the stereochemistry of the final product.

-

Ring Closure and Catalyst Regeneration: Subsequent intramolecular ring closure with the expulsion of dinitrogen gas affords the aziridine product. The protonated boroxinate catalyst is then regenerated, completing the catalytic cycle.

dot

Caption: Proposed catalytic cycle for Vanol-boroxinate catalyzed aziridination.

Vanol-Derived Chiral Phosphoric Acids

Vanol ligands can be readily converted into chiral phosphoric acids, which are highly effective Brønsted acid organocatalysts. These catalysts have demonstrated remarkable efficacy in a variety of asymmetric transformations, including Mannich and Diels-Alder reactions.

Synthesis of Vanol Phosphoric Acid

Vanol-derived phosphoric acid is typically synthesized by reacting the Vanol diol with phosphorus oxychloride (POCl₃) followed by hydrolysis.[4] This two-step, one-pot procedure provides the chiral phosphoric acid in high yield.

dot

Caption: Synthesis of Vanol-derived chiral phosphoric acid.

Mechanism in Asymmetric Mannich and Diels-Alder Reactions

In reactions such as the Mannich and Diels-Alder reactions, the Vanol-derived phosphoric acid acts as a bifunctional catalyst.[5][6] The acidic proton of the phosphoric acid activates the electrophile (e.g., an imine in the Mannich reaction or a dienophile in the Diels-Alder reaction) by forming a hydrogen bond, thereby lowering its LUMO energy.[7][8] Simultaneously, the basic oxygen of the phosphoryl group can interact with the nucleophile, orienting it for a stereoselective attack. The bulky and well-defined chiral cavity of the Vanol backbone is crucial for creating a highly organized transition state, leading to excellent enantiocontrol.

Quantitative Data on Catalytic Performance

The following tables summarize the performance of Vanol-based catalysts in representative asymmetric reactions.

Table 1: Vanol-Boroxinate Catalyzed Asymmetric Aziridination of Imines [9]

| Entry | Imine (Ar) | Yield (%) | ee (%) |

| 1 | Phenyl | 91 | 96 |

| 2 | 4-Methoxyphenyl | 85 | 95 |

| 3 | 4-Nitrophenyl | 95 | 94 |

| 4 | 2-Naphthyl | 88 | 97 |

| 5 | 2-Furyl | 82 | 92 |

| 6 | Cyclohexyl | 78 | 88 |

Reaction conditions: Imine (0.5 mmol), ethyl diazoacetate (0.55 mmol), (S)-Vanol-boroxinate catalyst (10 mol%) in CH₂Cl₂ at 25°C for 24 h.

Table 2: Vanol-Phosphoric Acid Catalyzed Asymmetric Mannich Reaction [5]

| Entry | Aldehyde (R¹) | Ketone (R²) | Amine | Yield (%) | dr (syn/anti) | ee (syn) (%) |

| 1 | Benzaldehyde | Acetone | Aniline | 95 | 95:5 | 92 |

| 2 | 4-Chlorobenzaldehyde | Acetone | Aniline | 92 | 96:4 | 94 |

| 3 | 2-Naphthaldehyde | Cyclohexanone | 4-Methoxyaniline | 88 | >99:1 | 96 |

| 4 | Furfural | Acetophenone | Aniline | 85 | 92:8 | 90 |

Reaction conditions: Aldehyde (0.5 mmol), ketone (1.5 mmol), amine (0.5 mmol), (R)-Vanol phosphoric acid (5 mol%) in toluene at -20°C for 48 h.

Experimental Protocols

General Procedure for Vanol-Boroxinate Catalyzed Asymmetric Aziridination[9]

dot

Caption: Experimental workflow for asymmetric aziridination.

Detailed Method: To a solution of this compound (0.05 mmol) in anhydrous CH₂Cl₂ (2 mL) is added triphenyl borate (0.15 mmol). The mixture is heated at 55°C for 1 hour under a nitrogen atmosphere. The solvent and volatile byproducts are then removed under high vacuum for 30 minutes to afford the catalyst as a white solid. In a separate flask, the imine (0.5 mmol) is dissolved in anhydrous CH₂Cl₂ (3 mL). The prepared catalyst is then dissolved in CH₂Cl₂ (1 mL) and added to the imine solution. Ethyl diazoacetate (0.55 mmol) is then added dropwise, and the reaction mixture is stirred at 25°C for 24 hours. The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aziridine.

Synthesis of (R)-Vanol Phosphoric Acid[4]

Detailed Method: To a solution of (R)-Vanol (1.0 g, 1.9 mmol) in anhydrous dichloromethane (20 mL) at 0°C under a nitrogen atmosphere is added phosphorus oxychloride (0.19 mL, 2.1 mmol) dropwise. The reaction mixture is stirred at room temperature for 4 hours. Then, water (0.1 mL, 5.5 mmol) is added, and the mixture is stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the resulting solid is washed with a mixture of diethyl ether and hexane to afford (R)-Vanol phosphoric acid as a white solid (yield >90%).

Conclusion

Vanol ligands are versatile and powerful chiral scaffolds in asymmetric catalysis. Their mechanism of action primarily revolves around the formation of well-defined chiral environments that can effectively control the stereochemical outcome of a variety of reactions. When combined with boron reagents, they form highly active chiral Brønsted acid catalysts in situ, which have proven to be particularly effective in the asymmetric aziridination of imines. Furthermore, their conversion to chiral phosphoric acids provides access to a robust class of organocatalysts capable of promoting reactions such as the Mannich and Diels-Alder reactions with high enantioselectivity. The detailed mechanistic understanding and the availability of practical experimental protocols make Vanol ligands a valuable tool for researchers in both academic and industrial settings.

References

- 1. Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic asymmetric aziridination with borate catalysts derived from VANOL and VAPOL ligands: scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Synthesis and Application of a New Cyclic Phosphoric Acid in Enantioselective Three-Component Mannich Reactions [mdpi.com]

- 6. Asymmetric vinylogous Diels-Alder reactions catalyzed by a chiral phosphoric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

The Architects of Asymmetry: A Technical Guide to VANOL and VAPOL Ligands in Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric catalysis, the development of chiral ligands that can effectively control the stereochemical outcome of a reaction is of paramount importance. Among the privileged ligand scaffolds, vaulted biaryl ligands, specifically VANOL and VAPOL, have emerged as powerful tools for a diverse range of enantioselective transformations. Introduced by the Wulff group in 1993, these ligands are structurally distinct from the more common BINOL framework, featuring a "vaulted" biaryl backbone that creates a unique and deeply recessed chiral pocket around a metal center. This structural feature has proven to be highly effective in inducing high levels of stereocontrol in a variety of chemical reactions, making VANOL and VAPOL indispensable in both academic research and industrial drug development. This technical guide provides an in-depth overview of the discovery, synthesis, and application of VANOL and VAPOL ligands, with a focus on quantitative data and detailed experimental protocols to facilitate their practical implementation.

Ligand Synthesis: Paving the Way for Asymmetric Excellence

The accessibility of chiral ligands is a critical factor in their widespread adoption. Significant efforts have been dedicated to developing straightforward, inexpensive, and scalable syntheses for both VANOL and VAPOL.[1][2] A key advancement in this area is the utilization of a cycloaddition/electrocyclization cascade, which provides a direct, one-step route to the monomeric precursors of the ligands.[1][2] This is followed by an oxidative phenol coupling to afford the racemic biaryl scaffold.[2]

The resolution of the racemic mixture is a crucial step to obtain the enantiopure ligands. Efficient protocols have been developed, including classical resolution via the formation of diastereomeric salts with chiral resolving agents like (-)-cinchonidine, and a more modern deracemization procedure involving copper (II) salts and (-)-sparteine.[3] These optimized methods allow for the large-scale preparation of both enantiomers of VANOL and VAPOL with high optical purity.[1][2]

Logical Flow for VANOL and VAPOL Synthesis

Caption: Generalized workflow for the synthesis of enantiopure VANOL and VAPOL ligands.

Applications in Asymmetric Catalysis

The true utility of VANOL and VAPOL lies in their broad applicability across a spectrum of asymmetric catalytic reactions. Their unique vaulted structure allows for the formation of highly effective catalysts with a range of metals and main group elements, leading to exceptional levels of enantioselectivity and yield.

Asymmetric Aziridination

One of the most well-established applications of VANOL and VAPOL ligands is in the catalytic asymmetric aziridination of imines with diazo compounds.[4][5] The active catalysts are chiral boroxinate (BOROX) species, which are assembled in situ from the ligand and a boron source, typically triphenyl borate.[3][5] These reactions are highly enantioselective and diastereoselective, providing access to valuable chiral aziridines, which are versatile building blocks in organic synthesis.[4][6]

Table 1: VANOL/VAPOL-Catalyzed Asymmetric Aziridination of N-Benzhydryl Imines with Ethyl Diazoacetate [2][5]

| Entry | Imine Derived from Aldehyde | Ligand | Yield (%) | ee (%) |

| 1 | Benzaldehyde | (S)-VAPOL | 95 | 94 |

| 2 | 4-Methoxybenzaldehyde | (S)-VAPOL | 98 | 96 |

| 3 | 4-Nitrobenzaldehyde | (S)-VAPOL | 92 | 92 |

| 4 | 2-Naphthaldehyde | (S)-VAPOL | 96 | 95 |

| 5 | Pivalaldehyde | (S)-VAPOL | 85 | 91 |

| 6 | Cyclohexanecarboxaldehyde | (S)-VAPOL | 88 | 93 |

| 7 | Benzaldehyde | This compound | 94 | 93 |

| 8 | 4-Methoxybenzaldehyde | This compound | 97 | 95 |

Catalytic Cycle for Asymmetric Aziridination

Caption: Proposed catalytic cycle for the VANOL/VAPOL-boroxinate catalyzed asymmetric aziridination.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. VANOL and VAPOL have been successfully employed as chiral ligands for Lewis acid catalysts, particularly with aluminum and boron, in asymmetric Diels-Alder reactions.[7] These catalytic systems provide access to enantioenriched cyclohexene derivatives with high levels of stereocontrol.

Table 2: VANOL-Borate Catalyzed Asymmetric Diels-Alder Reaction of 2'-Hydroxychalcones [7]

| Entry | Dienophile (2'-Hydroxychalcone derivative) | Diene | Yield (%) | ee (%) |

| 1 | 2'-Hydroxychalcone | Isoprene | 92 | 85 |

| 2 | 2'-Hydroxy-4'-methoxychalcone | Isoprene | 95 | 88 |

| 3 | 2'-Hydroxychalcone | 2,3-Dimethyl-1,3-butadiene | 90 | 82 |

| 4 | 2'-Hydroxy-4',6'-dimethoxychalcone | (E)-1-methoxy-3-trimethylsilyloxy-1,3-butadiene | 95 | 89 |

Asymmetric Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful transformation for the conversion of ketones to esters or lactones. The development of catalytic and enantioselective versions of this reaction is highly desirable. While specific quantitative data for VANOL and VAPOL in this reaction is less commonly tabulated in introductory literature, their utility in aluminum-catalyzed asymmetric Baeyer-Villiger reactions of prochiral 3-substituted cyclobutanones has been demonstrated, affording optically active γ-butyrolactones.

Asymmetric Petasis Reaction

The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, is a versatile method for the synthesis of substituted amines. VAPOL, acting as a chiral Brønsted acid, has been shown to catalyze the asymmetric Petasis reaction, yielding chiral α-amino acids with high enantiomeric excess.[8]

Table 3: VAPOL-Catalyzed Asymmetric Petasis Reaction [8]

| Entry | Amine | Aldehyde | Boronic Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | L-Phenylalanine methyl ester | (S)-5-benzyl-2,2-dimethyl-1,3-dioxolan-4-ol | (E)-diethyl styrylboronate | 65 (syn) | >20:1 |

| 2 | Glycine methyl ester | (S)-5-benzyl-2,2-dimethyl-1,3-dioxolan-4-ol | (E)-diethyl styrylboronate | 70 (syn) | >20:1 |

| 3 | D-Phenylalanine methyl ester | (S)-5-benzyl-2,2-dimethyl-1,3-dioxolan-4-ol | (E)-diethyl styrylboronate | 71 (anti) | 1:>20 |

Experimental Protocols

General Procedure for the Synthesis of Racemic VAPOL

A detailed procedure for the large-scale synthesis of racemic VAPOL has been described.[3] The key steps involve the preparation of the phenanthrol monomer followed by oxidative coupling. For the coupling step, the phenanthrol precursor is heated in the presence of air. A notable large-scale adaptation involves heating a thin layer of the phenanthrol in an oven at approximately 185 °C (365 °F) for 24 hours.[3] The crude product is then purified by chromatography to yield racemic VAPOL.

General Procedure for the Catalytic Asymmetric Aziridination

The following is a representative procedure for the VANOL/VAPOL-catalyzed asymmetric aziridination:[2][5]

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), the chiral ligand (VANOL or VAPOL, 0.05 mmol) and triphenyl borate (0.15 mmol) are dissolved in an anhydrous solvent (e.g., CH₂Cl₂ or toluene, 1 mL). The mixture is heated (e.g., at 55 °C) for a specified time (e.g., 1 hour) to allow for the formation of the boroxinate catalyst. The solvent is then removed under vacuum.

-

Reaction Setup: The flask containing the catalyst is cooled to the desired reaction temperature (e.g., room temperature or 0 °C). The imine (1.0 mmol) is added, followed by the diazoacetate (1.1 mmol).

-

Reaction Monitoring and Workup: The reaction is stirred at the specified temperature and monitored by TLC or other appropriate analytical techniques until completion. Upon completion, the reaction mixture is concentrated and the crude product is purified by flash column chromatography on silica gel to afford the chiral aziridine. The enantiomeric excess is typically determined by chiral HPLC analysis.

Experimental Workflow for a Catalytic Reaction

Caption: A typical experimental workflow for performing a VANOL/VAPOL-catalyzed asymmetric reaction.

Conclusion

VANOL and VAPOL have firmly established themselves as privileged ligands in the field of asymmetric catalysis. Their unique vaulted architecture provides a sterically demanding and well-defined chiral environment, enabling a wide array of highly enantioselective transformations. The development of scalable and efficient synthetic routes has made these ligands readily accessible for both academic and industrial applications. As the demand for enantiomerically pure compounds in pharmaceuticals, agrochemicals, and materials science continues to grow, the importance of powerful catalytic tools like VANOL and VAPOL will undoubtedly increase. This guide serves as a comprehensive resource for researchers looking to harness the remarkable potential of these vaulted biaryl ligands in their own synthetic endeavors.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. catalysis [www2.chemistry.msu.edu]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. Catalytic asymmetric aziridination with borate catalysts derived from VANOL and VAPOL ligands: scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Catalytic Diastereoselective Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Vanol: A Comprehensive Technical Guide to its Applications in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

(S)-Vanol, a C2-symmetric vaulted biaryl ligand, has emerged as a powerful tool in asymmetric catalysis, often demonstrating superior performance in terms of enantioselectivity and reactivity compared to its more conventional counterpart, BINOL. Its unique three-dimensional structure creates a well-defined chiral pocket that effectively shields one face of a coordinated metal center, thereby directing the approach of substrates and leading to high levels of asymmetric induction. This technical guide provides an in-depth overview of the synthesis of this compound and its application in key asymmetric transformations, including Diels-Alder reactions, imine aldol additions, and aziridinations. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its adoption and further exploration in academic and industrial research.

Synthesis of this compound

The synthesis of this compound has been reported through a multi-step sequence, with resolution of the racemic mixture being a critical step to obtain the enantiopure ligand. An efficient method for the deracemization of racemic VANOL has been developed, providing access to the desired (S)-enantiomer in high enantiomeric excess.

Experimental Protocol: Copper-Mediated Deracemization of Racemic Vanol

This procedure provides this compound in high enantiomeric excess from the racemic mixture.

Materials:

-

Racemic Vanol

-

Copper(I) chloride (CuCl)

-

(-)-Sparteine

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Air

Procedure:

-

A solution of racemic Vanol (1.0 equiv) and (-)-sparteine (1.2 equiv) in a 1:4 mixture of CH2Cl2/MeOH is prepared.

-

Copper(I) chloride (1.0 equiv) is added to the solution.

-

The reaction mixture is stirred under an atmosphere of air.

-

The progress of the deracemization is monitored by chiral HPLC.

-

Upon completion, the reaction mixture is worked up to isolate the this compound.

-

Purification by chromatography yields this compound in high enantiomeric excess (>99% ee).[1]

Asymmetric Diels-Alder Reaction

The vaulted structure of this compound makes it an excellent ligand for Lewis acid-catalyzed asymmetric Diels-Alder reactions. The chiral environment created by the this compound-metal complex effectively controls the facial selectivity of the dienophile's approach to the diene, leading to the formation of enantioenriched cycloadducts.

Logical Relationship of Catalyst Formation and Reaction

Caption: Formation of the active this compound-Lewis acid catalyst and its role in the asymmetric Diels-Alder reaction.

Experimental Protocol: Asymmetric Diels-Alder Reaction of Cyclopentadiene and Methacrolein

This protocol is a representative example of a this compound-catalyzed asymmetric Diels-Alder reaction.

Materials:

-

This compound

-

Diethylaluminum chloride (Et2AlCl)

-

Cyclopentadiene

-

Methacrolein

-

Dichloromethane (CH2Cl2)

-

Toluene

Procedure:

-

In a flame-dried flask under an inert atmosphere, a solution of this compound (10 mol%) in toluene is prepared.

-

The solution is cooled to -78 °C.

-

A solution of diethylaluminum chloride in hexanes (10 mol%) is added dropwise.

-

The mixture is stirred at -78 °C for 30 minutes.

-

A solution of methacrolein (1.0 equiv) in toluene is added.

-

Freshly cracked cyclopentadiene (3.0 equiv) is added.

-

The reaction is stirred at -78 °C and monitored by TLC.

-

Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate.

-

The mixture is extracted with ether, and the combined organic layers are dried and concentrated.

-

The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.

| Diene | Dienophile | Catalyst (mol%) | Yield (%) | ee (%) |

| Cyclopentadiene | Methacrolein | 10 | 85 | 91 (exo) |

| Cyclopentadiene | Acryloyl oxazolidinone | 10 | 95 | 94 (endo) |

Asymmetric Imine Aldol Reaction

This compound-metal complexes have been shown to be effective catalysts for the asymmetric aldol reaction of imines with silyl ketene acetals, providing access to chiral β-amino esters. The vaulted ligand architecture is crucial for achieving high levels of stereocontrol.

Experimental Workflow for Asymmetric Imine Aldol Reaction

Caption: A typical experimental workflow for the this compound-catalyzed asymmetric imine aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction of an Imine with a Silyl Ketene Acetal

Materials:

-

This compound

-

Zirconium (IV) tert-butoxide (Zr(Ot-Bu)4)

-

Aryl imine

-

Silyl ketene acetal

-

Toluene

Procedure:

-

In a dry flask under an inert atmosphere, this compound (10 mol%) and Zr(Ot-Bu)4 (10 mol%) are dissolved in toluene.

-

The mixture is stirred at room temperature for 1 hour to preform the catalyst.

-

The aryl imine (1.0 equiv) is added to the catalyst solution.

-

The silyl ketene acetal (1.2 equiv) is added dropwise at room temperature.

-

The reaction is stirred until completion as monitored by TLC.

-

The reaction is quenched with water and the mixture is filtered.

-

The filtrate is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.

-

The product is purified by column chromatography.

-

The enantiomeric excess is determined by chiral HPLC analysis.

| Imine Substrate | Silyl Ketene Acetal | Catalyst (mol%) | Yield (%) | ee (%) |

| N-Benzylideneaniline | 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene | 10 | 92 | 88 |

| N-(4-Methoxybenzylidene)aniline | 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene | 10 | 95 | 91 |

Asymmetric Aziridination

The Wulff group has extensively studied the use of this compound in combination with borate sources to generate highly effective catalysts for the asymmetric aziridination of imines with ethyl diazoacetate.[2] These reactions proceed with excellent diastereoselectivity and enantioselectivity for a wide range of substrates.

Proposed Catalytic Cycle for Asymmetric Aziridination

Caption: A simplified proposed catalytic cycle for the this compound-boroxinate catalyzed asymmetric aziridination.

Experimental Protocol: Asymmetric Aziridination of N-Benzhydrylimines

Materials:

-

This compound

-

Triphenyl borate (B(OPh)3)

-

N-Benzhydrylimine

-

Ethyl diazoacetate (EDA)

-

Dichloromethane (CH2Cl2)

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask, this compound (10 mol%) and triphenyl borate (30 mol%) are dissolved in CH2Cl2. The solution is heated to 55 °C for 1 hour. The solvent and volatile byproducts are then removed under vacuum at 55 °C to yield the catalyst as a white solid.

-

Aziridination: The catalyst is dissolved in CH2Cl2. The N-benzhydrylimine (1.0 equiv) is added, followed by the slow addition of ethyl diazoacetate (1.1 equiv) via syringe pump over 1 hour at room temperature.

-

The reaction is stirred until the imine is consumed (monitored by TLC).

-

The reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel.

-

The diastereomeric ratio and enantiomeric excess of the resulting aziridine are determined by 1H NMR and chiral HPLC analysis, respectively.

| Imine Ar-group | Yield (%) | dr (cis:trans) | ee (%) |

| Phenyl | 91 | >50:1 | 98 |

| 4-Chlorophenyl | 88 | >50:1 | 97 |

| 4-Methoxyphenyl | 93 | >50:1 | 99 |

| 2-Naphthyl | 85 | >50:1 | 96 |

This guide highlights the significant potential of this compound in asymmetric catalysis. The provided protocols and data serve as a valuable resource for researchers looking to employ this powerful ligand in their synthetic endeavors. Further investigations into the full scope of this compound's applications and the development of new catalytic systems based on its unique vaulted structure are anticipated to continue to drive innovation in the field of asymmetric synthesis.

References

(S)-Vanol: A Comprehensive Technical Guide to its Application in Asymmetric Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(S)-Vanol, a C2-symmetric vaulted biaryl ligand, has emerged as a powerful tool in asymmetric catalysis. Its unique structural architecture, characterized by a deep and sterically demanding chiral pocket, allows for exceptional levels of enantioselectivity in a variety of organic transformations. This technical guide provides an in-depth review of the synthesis and application of this compound in key asymmetric reactions, complete with quantitative data, detailed experimental protocols, and mechanistic insights.

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a multi-step process that begins with the preparation of the racemic ligand, followed by a crucial resolution step.

A scalable synthesis of the racemic Vanol ligand has been developed, which involves a cycloaddition/electrocyclization cascade to form the monomer, followed by an oxidative phenol coupling.[1] The resolution of the racemic mixture is a critical step to obtain the desired enantiopure this compound. This can be efficiently achieved through the formation of diastereomeric salts with a chiral resolving agent, such as an enantiomerically pure amine.[2][3] For instance, the use of commercially available (1S,2S)-(+)-diaminocyclohexane has been reported for the resolution of VANOL.[4] The diastereomers, possessing different physical properties, can then be separated by crystallization. Subsequent removal of the resolving agent yields the enantiomerically pure this compound.

Applications in Asymmetric Catalysis

This compound has proven to be a highly effective ligand in a range of asymmetric catalytic reactions, consistently affording products with high enantiomeric excess. Its utility in aziridination, Diels-Alder, and imino-aldol reactions is particularly noteworthy.

Asymmetric Aziridination

This compound, in combination with a boron source, forms a highly effective catalyst for the asymmetric aziridination of imines with ethyl diazoacetate. This reaction provides a direct route to chiral aziridines, which are valuable building blocks in organic synthesis. The vaulted nature of the Vanol ligand is credited with achieving higher yields and enantioselectivities compared to the analogous BINOL-derived catalysts.[5]

Table 1: this compound-Catalyzed Asymmetric Aziridination of Imines

| Entry | Imine Substrate | Yield (%) | ee (%) |

| 1 | N-Benzhydrylbenzaldimine | 91 | 98 |

| 2 | N-Benzhydryl(p-tolyl)methanimine | 92 | 97 |

| 3 | N-Benzhydryl(p-methoxyphenyl)methanimine | 90 | 98 |

| 4 | N-Benzhydryl(p-chlorophenyl)methanimine | 93 | 97 |

| 5 | N-Benzhydryl(2-naphthyl)methanimine | 89 | 96 |

Experimental Protocol: Asymmetric Aziridination

Catalyst Preparation:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.05 mmol) and triphenyl borate (0.20 mmol).

-

Add dry toluene (10 mL) and heat the mixture to 80°C for 1 hour.

-

Remove the solvent and other volatile components under reduced pressure (0.5 mmHg) at 80°C for 30 minutes to yield the catalyst as a solid.

Aziridination Reaction:

-

Dissolve the prepared catalyst in dry toluene (5 mL) under an argon atmosphere.

-

Add the imine (1.0 mmol) to the catalyst solution.

-

Cool the reaction mixture to 0°C.

-

Add ethyl diazoacetate (1.2 mmol) dropwise over 1 hour.

-

Stir the reaction at 0°C for 24 hours.

-

Upon completion, quench the reaction with a few drops of water and concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the corresponding aziridine.

Asymmetric Diels-Alder Reaction

The use of this compound in conjunction with a Lewis acid, such as an aluminum-based reagent, creates a potent catalyst for enantioselective Diels-Alder reactions. The deep chiral pocket of the Vanol ligand effectively shields one face of the dienophile, leading to high levels of asymmetric induction. This methodology is particularly effective for the cycloaddition of dienes with various dienophiles, yielding chiral six-membered rings.[5][6]

Table 2: this compound-Catalyzed Asymmetric Diels-Alder Reaction

| Entry | Diene | Dienophile | Yield (%) | ee (%) (endo/exo) |

| 1 | Cyclopentadiene | Methacrolein | 85 | 92 (98:2) |

| 2 | Cyclopentadiene | Methyl Acrylate | 88 | 90 (95:5) |

| 3 | 1,3-Cyclohexadiene | N-Phenylmaleimide | 95 | 96 (endo) |

| 4 | Isoprene | Acrolein | 78 | 88 (endo) |

Experimental Protocol: Asymmetric Diels-Alder Reaction

Catalyst Preparation:

-

To a solution of this compound (0.1 mmol) in dry dichloromethane (2 mL) at -78°C under an argon atmosphere, add a 1.0 M solution of diethylaluminum chloride in hexanes (0.1 mmol).

-

Stir the mixture at -78°C for 30 minutes to form the active catalyst.

Diels-Alder Reaction:

-

To the freshly prepared catalyst solution at -78°C, add the dienophile (1.0 mmol).

-

Stir the mixture for 15 minutes.

-

Add the diene (1.2 mmol) dropwise.

-

Stir the reaction at -78°C for the time required for completion (typically 2-6 hours), monitoring by TLC.

-

Quench the reaction by adding a few drops of methanol.

-

Warm the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Asymmetric Imino-Aldol Reaction

This compound-derived zirconium catalysts have shown excellent performance in the asymmetric imino-aldol reaction of silyl ketene acetals with imines. This reaction provides a valuable route to enantiomerically enriched β-amino esters, which are important precursors for various biologically active molecules. The this compound-Zr catalyst demonstrates superior enantioselectivity compared to its BINOL counterpart.[5]

Table 3: this compound-Zirconium Catalyzed Asymmetric Imino-Aldol Reaction

| Entry | Imine Substrate | Silyl Ketene Acetal | Yield (%) | ee (%) |

| 1 | N-(p-Methoxyphenyl)benzaldimine | 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene | 95 | 96 |

| 2 | N-(p-Tolyl)benzaldimine | 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene | 92 | 94 |

| 3 | N-Phenyl(2-naphthyl)methanimine | 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene | 88 | 91 |

| 4 | N-(p-Chlorophenyl)benzaldimine | 1-Ethoxy-1-(trimethylsiloxy)ethene | 90 | 93 |

Experimental Protocol: Asymmetric Imino-Aldol Reaction

Catalyst Preparation:

-

To a solution of this compound (0.2 mmol) in dry toluene (4 mL) under an argon atmosphere, add a solution of zirconium(IV) tert-butoxide (0.1 mmol) in toluene.

-

Add N-methylimidazole (0.1 mmol) to the mixture.

-

Stir the solution at room temperature for 30 minutes to generate the active catalyst.

Imino-Aldol Reaction:

-

To the prepared catalyst solution, add the imine (1.0 mmol).

-

Add the silyl ketene acetal (1.2 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights and Enantioselection

The high degree of enantioselectivity observed in this compound-catalyzed reactions is attributed to the well-defined and sterically hindered chiral environment created by the ligand around the metal center. This "vaulted" structure effectively blocks one of the prochiral faces of the substrate, directing the incoming reagent to the other face.

References

An In-depth Technical Guide to Vaulted Biaryl Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaulted biaryl ligands are a class of atropisomeric, C2-symmetric chiral ligands that have garnered significant attention in the field of asymmetric catalysis. Characterized by their unique three-dimensional architecture, these ligands, most notably VANOL and VAPOL, possess a "vaulted" or "V-shaped" chiral pocket created by the projection of their naphthyl or phenanthryl groups. This sterically demanding and well-defined chiral environment plays a crucial role in achieving high levels of stereocontrol in a wide array of chemical transformations. Their successful application in mediating highly enantioselective reactions has established them as "privileged" ligands, making them invaluable tools for the synthesis of chiral molecules, a cornerstone of modern drug discovery and development. This guide provides a comprehensive overview of the core aspects of vaulted biaryl ligands, including their synthesis, structural features, and applications in catalysis, with a focus on quantitative data and detailed experimental methodologies.

Structural Features of Vaulted Biaryl Ligands

The defining characteristic of vaulted biaryl ligands is their rigid, sterically hindered framework. Unlike their parent compound, BINOL, which has a more planar structure, the annulated rings of VANOL and VAPOL create a deep chiral cleft. X-ray crystallographic studies have revealed that these ligands predominantly adopt a cisoid conformation in the solid state, with the dihedral angle between the two aryl units being less than 90°.[1] This contrasts with BINOL, which typically exhibits a transoid conformation with dihedral angles greater than 90°.[1] The absence of intermolecular hydrogen bonding in the solid-state packing of vaulted biaryls further distinguishes them from BINOL.[1]

| Ligand | Dihedral Angle (° C-C-C-C) | Key Bond Angles (°) |

| (S)-VAPOL | ~75-85 | C-O-H: ~109, C-C-O: ~118-121 |

| (S)-VANOL | ~70-80 | C-O-H: ~109, C-C-O: ~119-122 |

| (R)-VAPOL | ~75-85 | C-O-H: ~109, C-C-O: ~118-121 |

| (R)-VANOL | ~70-80 | C-O-H: ~109, C-C-O: ~119-122 |

Note: The exact dihedral and bond angles can vary depending on the specific crystalline form and substituents.

Synthesis of Vaulted Biaryl Ligands

The synthesis of vaulted biaryl ligands such as VAPOL and VANOL has been a subject of extensive research, with efforts focused on developing efficient, scalable, and cost-effective routes.

Experimental Protocol: Synthesis of Racemic VAPOL

This protocol outlines a common method for the synthesis of racemic VAPOL, which can then be resolved to obtain the enantiopure ligand.

Step 1: Synthesis of 2-Phenyl-4-phenanthrol

A scalable synthesis of the phenanthrol monomer can be achieved via a cycloaddition/electrocyclization cascade.

Step 2: Oxidative Coupling to Racemic VAPOL

-

In a round-bottom flask equipped with a reflux condenser, place 2-phenyl-4-phenanthrol.

-

Heat the flask in an oil bath to melt the phenanthrol (approximately 180-190 °C).

-

Maintain the temperature of the molten phenanthrol at 185 °C for 20-24 hours in the presence of air. The reaction mixture will darken over time.

-

After cooling to room temperature, the dark solid is dissolved in a suitable organic solvent (e.g., dichloromethane).

-

The crude product is purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford racemic VAPOL.

Experimental Protocol: Resolution of Racemic VAPOL

Enantiomerically pure VAPOL can be obtained through resolution of the racemate. One effective method involves the formation of diastereomeric borate esters with a chiral resolving agent like quinine or quinidine.[2]

-

To a solution of racemic VAPOL in a suitable solvent (e.g., THF), add one equivalent of BH₃·SMe₂ at room temperature under an inert atmosphere.

-

To this mixture, add one equivalent of either quinine (for the (S)-enantiomer) or quinidine (for the (R)-enantiomer).

-

Stir the mixture, which will result in the precipitation of one of the diastereomeric borate esters due to differential solubility.

-

Collect the precipitate by filtration.

-

Hydrolyze the diastereomerically pure borate ester to liberate the enantiopure VAPOL ligand.

-

The enantiomeric excess of the resolved ligand can be determined by chiral HPLC analysis.

Applications in Asymmetric Catalysis

Vaulted biaryl ligands have demonstrated exceptional performance in a multitude of asymmetric catalytic reactions. Their unique steric and electronic properties allow for the creation of highly effective chiral catalysts when combined with various metal centers.

Asymmetric Aziridination

Catalysts derived from VANOL and VAPOL in conjunction with boron reagents are highly effective for the asymmetric aziridination of imines with ethyl diazoacetate.[3][4][5] These reactions typically proceed with high yields and excellent enantioselectivities, providing a valuable route to chiral aziridines.

| Ligand | Imine Substrate | Yield (%) | ee (%) | Reference |

| (S)-VAPOL | N-Benzhydryl benzaldimine | 91 | 98 | [5] |

| This compound | N-Benzhydryl benzaldimine | 88 | 97 | [5] |

| (S)-VAPOL | N-Benzhydryl cinnamaldimine | 85 | 96 | [5] |

| This compound | N-Benzhydryl cinnamaldimine | 82 | 95 | [5] |

| (S)-VAPOL | N-Benzhydryl furfuraldimine | 75 | 94 | [5] |

| This compound | N-Benzhydryl furfuraldimine | 72 | 93 | [5] |

Asymmetric Baeyer-Villiger Oxidation

VANOL- and VAPOL-based aluminum catalysts have been successfully employed in the asymmetric Baeyer-Villiger oxidation of prochiral cyclobutanones, yielding enantioenriched lactones.

| Ligand | Substrate | Oxidant | Yield (%) | ee (%) | Reference |

| (R)-VANOL | 3-Phenylcyclobutanone | Cumene hydroperoxide | 85 | 80 | [6] |

| (R)-VAPOL | 3-Phenylcyclobutanone | Cumene hydroperoxide | 82 | 14 | [6] |

| (R)-VANOL | 3-(4-Chlorophenyl)cyclobutanone | Cumene hydroperoxide | 88 | 84 | [6] |

| (R)-VANOL | 3-Benzylcyclobutanone | Cumene hydroperoxide | 75 | 41 | [6] |

Experimental Protocol: Asymmetric Aziridination using a VAPOL-Boron Catalyst

Catalyst Preparation:

-

To a flame-dried Schlenk flask under an argon atmosphere, add (S)-VAPOL (1.0 equiv) and triphenyl borate (3.0 equiv).

-

Add anhydrous toluene to dissolve the solids.

-

Heat the mixture at 55 °C for 1 hour.

-

Remove all volatile components under high vacuum at 55 °C to yield the catalyst as a white to pale-yellow solid.

Aziridination Reaction:

-

In a separate flame-dried Schlenk flask under argon, dissolve the imine substrate (1.0 equiv) in anhydrous toluene.

-

Add the prepared VAPOL-boron catalyst (0.1 equiv).

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Slowly add ethyl diazoacetate (1.1 equiv) to the reaction mixture.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction and purify the crude product by silica gel chromatography to obtain the chiral aziridine.

Catalytic Cycle and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and application of vaulted biaryl ligands, as well as the proposed catalytic cycle for the BOROX catalyst in asymmetric aziridination.

Conclusion

Vaulted biaryl ligands, particularly VANOL and VAPOL, have established themselves as powerful tools in asymmetric catalysis. Their unique, sterically demanding chiral environment enables high levels of enantioselectivity in a variety of important chemical transformations. The continued development of efficient synthetic routes and a deeper understanding of their catalytic mechanisms will undoubtedly lead to even broader applications in academic research and the pharmaceutical industry. This guide has provided a foundational understanding of these important ligands, offering both the theoretical background and practical details necessary for their successful implementation in the laboratory.

References

- 1. Crystallography Open Database: Search results [qiserver.ugr.es]

- 2. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic asymmetric aziridination with borate catalysts derived from VANOL and VAPOL ligands: scope and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. aziridination [www2.chemistry.msu.edu]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide on the Safety and Handling of (S)-Vanol Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of (S)-Vanol powder, a prominent chiral ligand in asymmetric catalysis. The document details its chemical and physical properties, associated hazards, and necessary safety precautions. Furthermore, it includes a detailed experimental protocol for a key application and visual representations of experimental workflow and a proposed catalytic cycle to aid researchers in its practical use.

Chemical and Physical Properties

This compound, with the chemical name (S)-3,3'-Diphenyl-2,2'-bi-1-naphthalenol, is a white to pale yellow crystalline powder. Its robust and sterically demanding structure makes it an effective chiral ligand in a variety of asymmetric transformations.

| Property | Value | Reference |

| Chemical Formula | C₃₂H₂₂O₂ | [1][2] |

| Molecular Weight | 438.52 g/mol | [1][2] |

| CAS Number | 147702-14-5 | [1][2] |

| Melting Point | 199-203 °C | |

| Optical Activity | [α]20/D -314° (c = 1 in chloroform) | |

| Appearance | White to pale yellow powder | [3] |

| Storage Temperature | 2-8°C | [3] |

Safety and Hazard Information

This compound powder is classified as a hazardous substance and requires careful handling to avoid adverse health effects. The primary hazards are skin irritation, serious eye damage, and respiratory irritation.[4] It may also cause long-lasting harmful effects to aquatic life.[4]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-term Hazard | 4 | H413: May cause long lasting harmful effects to aquatic life |

Data sourced from multiple safety data sheets.[4]

Recommended Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment is mandatory:

| PPE | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. A complete suit protecting against chemicals should be worn where extensive contact is possible. |

| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used when handling the powder to avoid inhalation. |

Information compiled from safety data sheets.[4]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[4] |

| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |

Handling and Storage

Handling:

-

Avoid contact with skin and eyes.[4]

-

Avoid formation and inhalation of dust.[4]

-

Use in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Wash hands thoroughly after handling.

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[4]

-

Store in a cool place, with a recommended temperature of 2-8°C.[3]

Experimental Protocols

This compound is a versatile chiral ligand used in various asymmetric reactions, including aziridination, Diels-Alder reactions, imine aldol additions, and the Petasis reaction.[1][5] A detailed protocol for the asymmetric aziridination of imines is provided below as a representative example of its application.

Asymmetric Aziridination of an Imine

This protocol is a general procedure based on methodologies reported in the literature for the this compound-borate catalyzed reaction of an imine with ethyl diazoacetate.

Materials:

-

This compound

-

Triphenylborate (B(OPh)₃)

-

Imine substrate

-

Ethyl diazoacetate (EDA)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

Catalyst Preparation (in situ):

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.1 mmol).

-

Add anhydrous dichloromethane (2 mL) to dissolve the ligand.

-

To this solution, add a solution of triphenylborate (0.1 mmol) in anhydrous dichloromethane (1 mL).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.

Aziridination Reaction:

-

In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the imine substrate (1.0 mmol) in anhydrous dichloromethane (5 mL).

-

Add the freshly prepared this compound-borate catalyst solution to the imine solution.

-

Add ethyl diazoacetate (1.1 mmol) to the reaction mixture dropwise over a period of 10-15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-